molecular formula C17H12ClF2N3O2 B10953021 1-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide

1-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10953021
M. Wt: 363.7 g/mol
InChI Key: VKHCYOIOOCEELZ-UHFFFAOYSA-N
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Description

1-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring, which is known for its presence in many biologically active molecules, making it a subject of interest in medicinal chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorophenol with chloromethyl methyl ether to form 2-chlorophenoxymethyl chloride. This intermediate is then reacted with 2,5-difluoroaniline to form the corresponding amine. The final step involves the cyclization of this amine with a suitable pyrazole derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy and difluorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties compared to its analogs. The presence of both chlorophenoxy and difluorophenyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H12ClF2N3O2

Molecular Weight

363.7 g/mol

IUPAC Name

1-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H12ClF2N3O2/c18-12-3-1-2-4-16(12)25-10-23-8-7-14(22-23)17(24)21-15-9-11(19)5-6-13(15)20/h1-9H,10H2,(H,21,24)

InChI Key

VKHCYOIOOCEELZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCN2C=CC(=N2)C(=O)NC3=C(C=CC(=C3)F)F)Cl

Origin of Product

United States

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